molecular formula C17H23N5O2 B7897744 D-azidotryptophan CHA salt

D-azidotryptophan CHA salt

Cat. No.: B7897744
M. Wt: 329.4 g/mol
InChI Key: CONRNQTWYKMOCC-HNCPQSOCSA-N
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Description

D-azidotryptophan CHA salt: is a chemical compound with the molecular formula C17H23N5O2. It is a derivative of tryptophan, an essential amino acid, and contains an azido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-azidotryptophan CHA salt typically involves the introduction of an azido group to the tryptophan molecule. This can be achieved through a series of chemical reactions, including the protection of functional groups, azidation, and deprotection steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: D-azidotryptophan CHA salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-azidotryptophan CHA salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of protein structure and function, as well as in the development of novel biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of D-azidotryptophan CHA salt involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. This enables the study of protein interactions, cellular processes, and the development of targeted therapies. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Uniqueness: D-azidotryptophan CHA salt is unique due to its specific combination of the azido group and the D-enantiomer of tryptophan. This combination imparts unique chemical reactivity and biological activity, making it a valuable tool in various scientific research and industrial applications .

Properties

IUPAC Name

(2R)-2-azido-3-(1H-indol-3-yl)propanoic acid;cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2.C6H13N/c12-15-14-10(11(16)17)5-7-6-13-9-4-2-1-3-8(7)9;7-6-4-2-1-3-5-6/h1-4,6,10,13H,5H2,(H,16,17);6H,1-5,7H2/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONRNQTWYKMOCC-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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